molecular formula C16H8N2O4S B1219576 N,N'-Thiobisphthalimide CAS No. 7764-29-6

N,N'-Thiobisphthalimide

Cat. No. B1219576
CAS RN: 7764-29-6
M. Wt: 324.3 g/mol
InChI Key: QYIWBOWEQBEAGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-Thiobisphthalimide involves specific reactions where sulfur is inserted into chemical structures, contributing to the formation of thiobisphthalimide derivatives. For instance, the compound was utilized in the synthesis of 3-amino-4-[3-(3-[2,6-14C]-piperidinomethylphenoxy) propylamino]-1,2,5-thiadiazole hydrochloride, a histamine H2-receptor antagonist. The process included the action of N,N'-Thiobisphthalimide and treatment with hydrochloric acid, yielding the final product with an overall yield of 20% (Swigor, Standridge, Montzka, Matiskella, & Pittman, 1988).

Molecular Structure Analysis

The molecular structure of N,N'-Thiobisphthalimide is characterized by its sulfur content, which plays a crucial role in its reactivity and properties. Detailed structural analysis can be conducted using techniques such as X-ray absorption spectroscopy to understand the arrangement of sulfur and its valences within the compound. This analysis is crucial for comprehending the compound's behavior in various chemical reactions.

Chemical Reactions and Properties

N,N'-Thiobisphthalimide undergoes interesting chemical reactions, including the electrochemical reduction which results in the ejection of diatomic sulfur through an autocatalytic mechanism. This reaction is notable for its dependency on the concentration of the initial compound and the cyclic voltammetric scan rate, involving the intermediate formation of N,N'-dithiobisphthalimide. The process showcases the compound's unique reactivity and the role of sulfur in its chemistry (Hamed, Koczkur, & Houmam, 2014).

Scientific Research Applications

Electrochemical Reduction

N,N'-Thiobisphthalimide undergoes an interesting electrochemical reduction process. The reduction leads to the ejection of diatomic sulfur and involves an autocatalytic mechanism. This mechanism is dependent on the concentration of the initial compound and the cyclic voltammetric scan rate. The material is reduced both at the electrode and through homogeneous electron transfer from the produced sulfur, involving a stepwise mechanism and the formation of the corresponding radical anion. This phenomenon has potential applications in electrochemistry and materials science (Hamed, Koczkur, & Houmam, 2014).

Chemiluminescence in Biochemical Analysis

N-Hydroxyphthalimide (NHPI), closely related to N,N'-Thiobisphthalimide, has been developed as a stable and efficient chemiluminescence coreactant. It reacts with luminol much faster than N-hydroxysuccinimide and has applications in biochemical, clinical, and environmental analysis. This includes the sensitive detection of luminol, NHPI, superoxide dismutase, uric acid, and Co2+ (Saqib et al., 2018).

Organic Electronics

Phthalimide derivatives, including those related to N,N'-Thiobisphthalimide, have been used to create naphthalene diimide (NDI) copolymers. These copolymers are attractive n-type materials for use in organic electronic devices like organic field effect transistors (OFETs). The properties of these materials can be tuned by altering the thiophene content in the polymer backbone, affecting their crystallinity and electronic properties (Durban, Kazarinoff, & Luscombe, 2010).

Fluorescent Probes for Environmental and Biological Analysis

Phthalimide-based fluorescent probes have been developed for the detection of various compounds. For example, a phthalimide-based probe was designed for detecting thiophenol in water samples and living cells, displaying high sensitivity and selectivity (Liu et al., 2015).

Safety And Hazards

While specific safety and hazard information for “N,N’-Thiobisphthalimide” was not found, it’s always important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation and avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4S/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIWBOWEQBEAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228292
Record name N,N'-Thiobisphthalimide
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Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Thiobisphthalimide

CAS RN

7764-29-6
Record name 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione]
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Record name N,N'-Thiobisphthalimide
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Record name 7764-29-6
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Record name N,N'-Thiobisphthalimide
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Record name N,N'-thiobisphthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
EM Hamed, KM Koczkur, A Houmam - Physical Chemistry Chemical …, 2014 - pubs.rsc.org
The electrochemical reduction of N,N′-dithiobisphthalimide and N,N′-thiobisphthalimide is investigated using electrochemical techniques and theoretical calculations. The results are …
Number of citations: 2 pubs.rsc.org
VI Shcherbakov, IK Grigor'eva - Russian Chemical Bulletin, 1993 - Springer
The initial formation of organotin derivatives with Sn-SN bonds in heterolytic reactions of hexamethylditin or trimethyltin sulfide withN-(chlorothio)phthalimide is suggested. Subsequent …
Number of citations: 3 link.springer.com
Y Abe, J Tsurugi - Chemistry Letters, 1972 - journal.csj.jp
THE REACTION OF N,N'-THIOBISPHTHALIMIDE WITH ARENESULFINIC ACIDSI) Yasuo ABE and Jitsuo TSURUGI Radiation Center of Osaka Prefec Page 1 CHEMISTRY LETTERS …
Number of citations: 1 www.journal.csj.jp
DN Harpp, TG Back - Tetrahedron Letters, 1972 - Elsevier
The products of these reactions, as well as reaction conditions, yields, and physical data are listed in Table II. All products had nmr spectra consistent with their structures atid in addition…
Number of citations: 22 www.sciencedirect.com
DN Harpp, TG Back - Tetrahedron Letters, 1972 - Elsevier
Chemistry Department, McGill University, Montreal, Canada (Received in USA 1 Wbruary 1972; reoeived in UK for publloation 5 Waroh 1972) It has recently been demonstrated that …
Number of citations: 24 www.sciencedirect.com
JE Swigor, RT Standridge, TA Montzka… - Journal of Labelled …, 1988 - Wiley Online Library
Synthesis of the title compound (5), an histamine H 2 ‐receptor antagonist, is described. Treatment of 3‐(3‐[2,6‐ 14 C]‐piperidinomethylphenoxy) propylamine(1) 1 with 3‐amino‐4‐…
C Díaz, R Contreras, G González… - Phosphorus, Sulfur, and …, 1991 - Taylor & Francis
Some aspects of the reactivity of sulfur(II) compounds—specially of N,N'-thiobisamines, toward hydrolysis, alcoholysis. and formation of coordination compounds—are discussed using …
Number of citations: 3 www.tandfonline.com
JL Meisenheimer, JL Meisenheimer Jr… - Synthetic …, 1989 - Taylor & Francis
Several derivatives of the 2H-1,2,6-Lctrahydrothiadiazine ring system have been synthesized by the interaction of the sulfur transfer reagent N,N-thiobisphthalimide (TBP) with …
Number of citations: 1 www.tandfonline.com
ET Ayodele, AA Olajire - Bulletin of the Chemical Society of Ethiopia, 1999 - ajol.info
Substituted benzyl phthalimido disulphides were synthesized by the reaction of N, N’-thiobisphthalimide with various substituted benzyl mercaptans. All the compounds are new. The …
Number of citations: 2 www.ajol.info
P Frank, SDB George, E Anxolabéhère-Mallart… - Inorganic …, 2006 - ACS Publications
Sulfur K-edge X-ray absorption spectroscopy (XAS) was used to characterize the ∼0.1% sulfur found both in native reticulated vitreous carbon (RVC) foam and in RVC oxidatively …
Number of citations: 14 pubs.acs.org

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